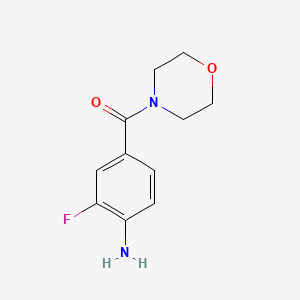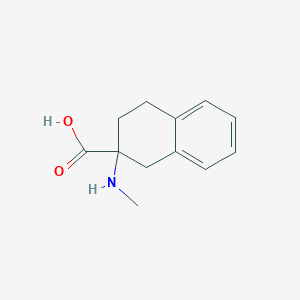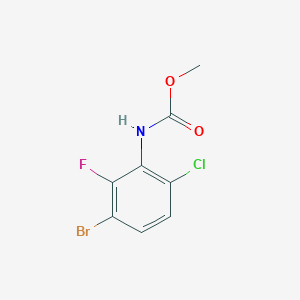
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester is a chemical compound with the molecular formula C8H6BrClFNO2 and a molecular weight of 282.49 g/mol . This compound is characterized by the presence of chloro, bromo, and fluoro substituents on a phenyl ring, which is further connected to a carbamic acid methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester typically involves the reaction of 2-chloro-5-bromo-6-fluoroaniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chloro, bromo, and fluoro) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can form an amide derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-4-fluorophenyl)carbamic acid methyl ester
- N-(2-Bromo-5-chlorophenyl)carbamic acid methyl ester
- N-(2-Fluoro-5-bromophenyl)carbamic acid methyl ester
Uniqueness
N-(2-Chloro-5-bromo-6-fluorophenyl)carbamic acid methyl ester is unique due to the specific combination of chloro, bromo, and fluoro substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
702640-53-7 |
|---|---|
Fórmula molecular |
C8H6BrClFNO2 |
Peso molecular |
282.49 g/mol |
Nombre IUPAC |
methyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)12-7-5(10)3-2-4(9)6(7)11/h2-3H,1H3,(H,12,13) |
Clave InChI |
VHGPOUKSIIMLGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(C=CC(=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


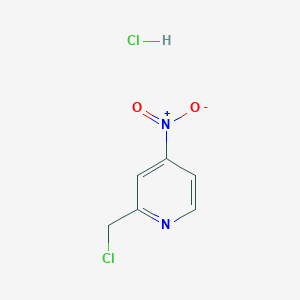
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
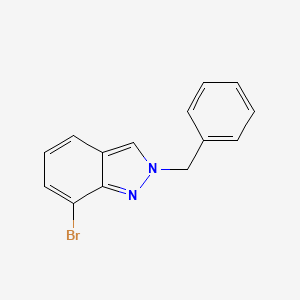
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
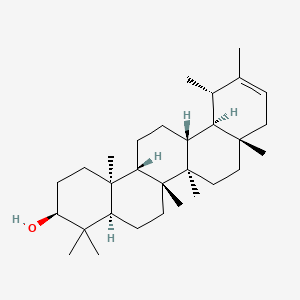


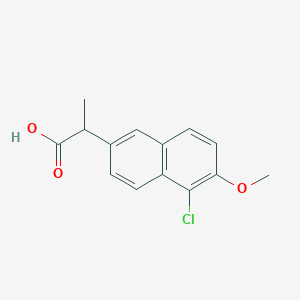
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
